2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid
Description
2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS: 53552-35-5) is a benzoic acid derivative substituted with chlorine atoms at positions 2 and 4 and a piperidin-1-ylsulfonyl group at position 4. Its molecular formula is C₁₁H₁₁Cl₂NO₄S, with a molecular weight of 326.20 g/mol . This compound is synthesized via chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammoniation with piperidine . It has been explored for antidiabetic applications, though specific activity data are less documented compared to its analogs .
Properties
IUPAC Name |
2,4-dichloro-5-piperidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-7-10(14)11(6-8(9)12(16)17)20(18,19)15-4-2-1-3-5-15/h6-7H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSIRTDPQHCVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS Number: 53552-35-5) is a chemical compound with significant biological activity. This article explores its properties, biological effects, and relevant research findings.
- Molecular Formula : C12H13Cl2NO4S
- Molecular Weight : 338.207 g/mol
- Density : 1.528 g/cm³
- Boiling Point : 512.9 °C at 760 mmHg
- Flash Point : 264 °C
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:
- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. For example, it has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound may act through the inhibition of specific signaling pathways involved in cell proliferation and survival. Studies suggest that it interferes with the PI3K/Akt pathway, which is critical for cancer cell growth and survival.
- Anti-inflammatory Properties : In addition to its anticancer effects, there is evidence suggesting that this compound possesses anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines in various models of inflammation.
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : A study on its effects on MCF-7 breast cancer cells demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
- Case Study 2 : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
Research Findings
A summary of notable research findings related to this compound includes:
Scientific Research Applications
2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid is a synthetic organic compound featuring a benzoic acid core with dichloro and sulfonyl groups, along with an ethoxycarbonyl piperazine moiety. It has garnered interest for its potential use in pharmaceuticals and agricultural chemistry due to its bioactive properties.
Potential Applications
Research suggests that 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid has significant biological activity and has been studied for its potential as:
- A pharmaceutical intermediate
- A building block in synthesizing complex molecules
- A component in agricultural chemicals
The synthesis of 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid involves multiple steps to ensure high yield and purity suitable for pharmaceutical applications.
Several compounds share structural similarities with 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid.
Here are some examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Ethoxy-5-{[4-methylpiperazin-1-yl]sulfonyl}benzoic Acid | Similar benzoic acid core; different piperazine substitution | Potential antihypertensive properties |
| 2,4-Dichloro-N-(piperidin-1-yl)benzenesulfonamide | Contains piperidine instead of piperazine | Exhibits strong antibacterial activity |
| N-(2-Ethoxycarbonyl)-4-chlorobenzenesulfonamide | Lacks dichloro substitution | Primarily studied for its anti-inflammatory effects |
These comparisons highlight the unique attributes of 2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid, particularly its complex substitution pattern that enhances its biological activity while maintaining structural integrity suitable for pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The sulfonamide substituent at position 5 is critical for modulating physicochemical and biological properties. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| 2,4-Dichloro-5-(piperidin-1-ylsulfonyl)benzoic acid | C₁₁H₁₁Cl₂NO₄S | 326.20 | 53552-35-5 | Piperidine sulfonamide |
| 2,4-Dichloro-5-(pyrrolidine-1-sulfonyl)benzoic acid | C₁₁H₁₀Cl₂NO₃S | 324.99 | 351336-24-8 | Pyrrolidine sulfonamide |
| 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid | C₁₁H₁₃Cl₂NO₄S | 326.19 | 95454-00-5 | Diethyl sulfonamide |
| 2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | C₁₃H₉Cl₂N₂O₆S | 396.19 | - | 2-Nitrophenyl sulfonamide |
- Piperidine vs.
- Diethylsulfamoyl Group : The diethyl substituent introduces greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Aryl Sulfonamides : Electron-withdrawing groups (e.g., nitro in 2-nitrophenyl derivatives) enhance enzyme inhibition by polarizing the sulfonamide moiety .
Antidiabetic Activity
- 2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) : Exhibits 3-fold higher α-amylase inhibition and 5-fold higher α-glucosidase inhibition than acarbose (IC₅₀ = 0.42 µM vs. 1.28 µM for α-glucosidase) .
ADMET Properties
- Drug-Likeness : All analogs comply with Lipinski’s Rule of Five. The piperidine derivative has a polar surface area (PSA) of 89.5 Ų , favoring solubility, while the diethylsulfamoyl analog has a PSA of 78.2 Ų , indicating higher lipophilicity .
- Toxicity : Piperidine-containing compounds may exhibit higher CNS penetration, but peripheral selectivity is retained due to the charged sulfonamide group .
Q & A
Q. How can DFT calculations optimize the compound’s electronic properties for photostability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
